molecular formula C21H44NO5P B11936609 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)

Cat. No.: B11936609
M. Wt: 421.6 g/mol
InChI Key: OQYRMQWRTNWOER-WBIWQBECSA-N
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Description

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a lysophosphatidic acid (LPA) derivative characterized by a 9Z-octadecenyl (oleyl) chain ether-linked to the sn-1 position of a glycerol backbone. The sn-2 and sn-3 positions form a cyclic phosphate structure, stabilized by an ammonium counterion . This compound, often abbreviated as C18:1 Cyclic LPA, is utilized in lipid signaling research due to its structural resemblance to bioactive phospholipids involved in cellular processes like inflammation and membrane dynamics . Its unsaturated alkyl chain confers fluidity and enhanced solubility in lipid bilayers compared to saturated analogs .

Properties

Molecular Formula

C21H44NO5P

Molecular Weight

421.6 g/mol

IUPAC Name

azanium;(4R)-4-[[(Z)-octadec-9-enoxy]methyl]-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C21H41O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-21-20-25-27(22,23)26-21;/h9-10,21H,2-8,11-20H2,1H3,(H,22,23);1H3/b10-9-;/t21-;/m1./s1

InChI Key

OQYRMQWRTNWOER-WBIWQBECSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@@H]1COP(=O)(O1)[O-].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Etherification of sn-Glycerol

The synthesis begins with the introduction of the 9Z-octadecenyl (oleyl) chain to the sn-1 position of glycerol. This is achieved via a Williamson ether synthesis, where glycerol reacts with 9Z-octadecenyl bromide under alkaline conditions. A critical consideration is the protection of the sn-2 and sn-3 hydroxyl groups to prevent undesired alkylation.

Typical Conditions

  • Substrate : sn-Glycerol (protected at sn-2,3 positions with trityl or acetyl groups).

  • Reagent : 9Z-Octadecenyl bromide, KOH (anhydrous).

  • Solvent : Toluene or dichloromethane.

  • Yield : 70–85% after deprotection.

Steric hindrance from the bulky protecting groups ensures regioselective etherification at the sn-1 position. The oleyl chain’s cis double bond (9Z) is preserved by conducting reactions under inert atmospheres to prevent isomerization.

Phosphorylation and Cyclization

The key step involves the formation of the cyclic phosphate ester. Two primary strategies are employed:

Direct Cyclization Using Phosphorylating Agents

The sn-2 and sn-3 hydroxyl groups are phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base, followed by intramolecular cyclization.

Procedure :

  • Phosphorylation : POCl3 reacts with the diol intermediate in pyridine at 0–5°C, forming a dichlorophosphate intermediate.

  • Cyclization : Heating to 60°C induces intramolecular nucleophilic attack by the adjacent hydroxyl group, yielding the cyclic phosphate.

  • Quenching : Ammonium hydroxide is added to neutralize the phosphate and form the ammonium salt.

Challenges :

  • Competing intermolecular reactions may form dimers or oligomers. High dilution conditions (0.01–0.1 M) suppress this.

  • Stereochemical control requires chiral auxiliaries or enzymatic resolution.

Radical-Based Macrocyclization

Recent advances leverage photoinduced electron transfer (PET) decarboxylation to generate radical intermediates that cyclize efficiently. This method, adapted from macrocyclic synthesis, involves:

  • Precursor Design : A carboxylic acid derivative of the phosphorylated intermediate is synthesized.

  • Radical Generation : Irradiation with UV light in the presence of 1,4-dicyanonaphthalene (DCN) as an electron acceptor produces a carboxyl radical.

  • Cyclization : The radical undergoes intramolecular coupling to form the cyclic phosphate.

Advantages :

  • High regioselectivity due to radical stability.

  • Yields up to 84% under optimized conditions.

Macrocyclization Techniques and Optimization

High Dilution and Templating Effects

Macrocyclization efficiency is profoundly influenced by reaction concentration. For the target compound, concentrations ≤1 mM are optimal to favor intramolecular reactions over polymer formation. Templating agents, such as metal ions (Na+, K+), preorganize the linear precursor into a cyclic conformation, enhancing yields by 20–30%.

Catalytic Approaches

  • Rhodium(II) Catalysts : Enable one-pot cyclization of α-diazo-β-ketoester derivatives without high dilution, achieving 65–75% yields.

  • Copper-Mediated Click Chemistry : Azide-alkyne cycloaddition facilitates cyclization in aqueous media, though applicability to phosphate systems remains exploratory.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Separates the ammonium salt from unreacted starting materials using DEAE-cellulose resins.

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve stereoisomers (purity >95%).

Spectroscopic Analysis

  • 31P NMR : A singlet at δ −0.5 to −1.5 ppm confirms cyclic phosphate formation.

  • MS (ESI+) : m/z 422.3 [M+H]+ correlates with the molecular formula .

Chemical Reactions Analysis

Types of Reactions

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Significance

Cyclic phosphatidic acid is a naturally occurring analog of lysophosphatidic acid (LPA) and is involved in several biological processes. Its effects are mediated through G protein-coupled receptors, leading to diverse cellular responses. Notably, cPA exhibits different effects compared to LPA, despite activating similar receptor populations.

Cancer Research

Cyclic phosphatidic acid has shown promise in cancer research, particularly in the regulation of tumor cell behavior. Studies indicate that cPA can inhibit tumor invasion and metastasis, making it a potential therapeutic agent for cancer treatment.

  • Mechanism of Action : cPA induces anti-mitogenic effects and regulates the cell cycle, which may contribute to its ability to suppress tumor growth.
  • Case Study : A study published in the International Journal of Cancer demonstrated that cPA significantly inhibited the invasion of cancer cells in vitro, suggesting its potential as an anti-cancer agent .

Neurobiology

In neurobiology, cyclic phosphatidic acid has been implicated in neuronal differentiation and survival. It exhibits neurotrophic-like actions that can influence neuronal health and function.

  • Neuroprotective Effects : cPA has been shown to promote neuronal survival under stress conditions, highlighting its potential role in neurodegenerative diseases.
  • Case Study : Research published in Journal of Neurochemistry found that cPA elicited neurotrophin-like actions in embryonic hippocampal neurons, supporting its role in neuronal development and maintenance .

Cellular Signaling

Cyclic phosphatidic acid plays a crucial role in cellular signaling pathways, influencing various physiological processes such as cell migration, proliferation, and apoptosis.

  • Signal Transduction : cPA activates specific signaling pathways that can lead to changes in cellular behavior.
  • Research Findings : Studies have indicated that cPA can induce stress fiber formation and alter cytoskeletal dynamics, which are critical for cell motility and shape .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Cancer ResearchInhibits tumor invasion and metastasisMukai et al., 1999
NeurobiologyPromotes neuronal survival and differentiationFujiwara et al., 2003
Cellular SignalingInfluences cell migration and proliferationVarious studies

Mechanism of Action

The mechanism of action of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves its interaction with specific receptors on the cell surface, such as lysophosphatidic acid receptors. These interactions trigger intracellular signaling cascades that regulate various cellular processes, including cell proliferation, migration, and survival. The compound’s effects are mediated through pathways such as the PI3K/Akt and MAPK/ERK pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Cyclic LPA

The following table summarizes key structural and functional differences between 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) and related compounds:

Compound Name Alkyl/Acyl Chain Linkage Type Phosphate Structure Bioactivity Notes Reference
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) 9Z-octadecenyl (C18:1, unsaturated) Ether (alkyl) Cyclic phosphate Potential signaling modulator; stability due to cyclic structure
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) Hexadecyl (C16:0, saturated) Ether (alkyl) Cyclic phosphate Reduced membrane fluidity compared to C18:1 analog; lower solubility
1-oleoyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) Oleoyl (C18:1, unsaturated) Ester (acyl) Cyclic phosphate Higher enzymatic degradation susceptibility vs. ether-linked analogs
1-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) 9Z-octadecenyl (C18:1, unsaturated) Ether (alkyl) Linear phosphate Linear LPA with distinct receptor binding; lacks cyclic stability

Key Insights:

  • Chain Saturation and Length : The unsaturated C18:1 chain enhances membrane integration and fluidity compared to saturated C16:0 analogs .
  • Linkage Type : Ether-linked LPAs (e.g., C18:1 Cyclic LPA) resist enzymatic hydrolysis better than ester-linked variants (e.g., oleoyl cyclic LPA) .
  • Cyclic vs.

Comparison with Platelet-Activating Factor (PAF) Derivatives

PAFs, such as 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (AcGEPC) , share structural motifs with cyclic LPA but differ in critical functional groups:

Feature C18:1 Cyclic LPA AcGEPC (PAF)
Phosphate Group Cyclic phosphate at sn-2,3 Linear phosphorylcholine at sn-3
Bioactivity Modulates LPA receptors; research focus on lipid signaling Potent platelet aggregation (EC₅₀ ~10⁻¹⁰ M) via PAF receptors
Stability Resistant to phospholipases due to cyclic structure Susceptible to hydrolysis at acetyl group
Applications Membrane dynamics studies Inflammation and thrombosis models
Reference

Key Insight : The cyclic phosphate in C18:1 Cyclic LPA likely reduces interaction with PAF receptors, redirecting its bioactivity toward LPA-specific pathways .

Comparison with Diether Phospholipids

Compounds like 16:0-18:1 Diether PG (1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-glycerol) highlight the impact of dual alkyl chains:

Feature C18:1 Cyclic LPA 16:0-18:1 Diether PG
Structure Single unsaturated alkyl chain + cyclic phosphate Dual alkyl chains (C16:0 and C18:1) + linear PG headgroup
Function Likely monomeric signaling lipid Membrane scaffold with anionic charge for protein interactions
Solubility Moderate in aqueous buffers due to ammonium salt Requires organic solvents for solubilization
Reference

Key Insight : The cyclic phosphate group in C18:1 Cyclic LPA simplifies its role as a signaling molecule, while diether phospholipids serve structural roles in membranes .

Biological Activity

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a phospholipid derivative that plays a critical role in various biological processes. Its unique structure, featuring an unsaturated fatty acid chain and a cyclic phosphate group, contributes to its biological activity, particularly in cell signaling and membrane dynamics. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Name : 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)
  • CAS Number : 799268-69-2
  • Molecular Formula : C21H41NO5P
  • Molecular Weight : 421.55 g/mol

The biological activity of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate is primarily attributed to its incorporation into cellular membranes. This incorporation influences membrane fluidity and facilitates interactions with membrane proteins and receptors. The compound acts as a precursor for bioactive lipids involved in various signaling pathways, modulating cellular responses to external stimuli.

Cellular Signaling

Research indicates that this compound is involved in significant signaling pathways:

  • Cell Proliferation : It has been shown to promote cell growth and proliferation by activating specific receptors on the cell surface.
  • Inflammatory Response : The compound may play a role in mediating inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological implications of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate:

  • Cell Membrane Dynamics :
    • A study demonstrated that the incorporation of this cyclic phosphate into liposomal formulations enhanced membrane fusion efficiency with target cells, indicating its potential as a drug delivery vehicle .
  • Therapeutic Applications :
    • Research has explored its use in treating cancer and inflammatory conditions, suggesting that it may modulate immune responses effectively .
  • Lipid Interaction Studies :
    • Investigations into lipid interactions have shown that this compound alters the biophysical properties of membranes, which can influence protein function and cellular signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphateStructureModulates cell signaling; enhances membrane fusion
1-O-octadecenyl-sn-glycero-3-phosphateSimilar to above but linearLess effective in membrane fusion; primarily involved in cell signaling
LysophosphatidylcholineContains a single fatty acid chainInvolved in inflammation; less specific than cyclic phosphates

Applications in Research and Industry

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate is utilized in various fields:

  • Drug Delivery Systems : Its ability to facilitate membrane fusion makes it an attractive candidate for liposomal formulations aimed at targeted drug delivery.
  • Biochemical Research : It serves as a model compound for studying lipid interactions and membrane dynamics.

Q & A

Basic: What are the recommended methodologies for synthesizing 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) with high purity (>99%)?

Answer:
Synthesis typically involves enzymatic or chemical phosphorylation strategies. Enzyme-mediated methods are preferred for stereochemical control, particularly for cyclic phosphate formation. For example, phospholipase D (PLD) can catalyze transphosphatidylation to generate cyclic phosphates from glycerophospholipid precursors . Post-synthesis, purification via reverse-phase HPLC or silica gel chromatography is critical to achieve >99% purity. Validation should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic purity .

Basic: How can researchers verify the structural and stereochemical fidelity of this compound?

Answer:
Use a combination of:

  • NMR spectroscopy : ¹H and ³¹P NMR to confirm the cyclic phosphate group and 9Z double bond geometry.
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and isotopic distribution.
  • Optical rotation : Compare experimental [α]D values with literature data to confirm the sn-glycero configuration .
    For advanced validation, circular dichroism (CD) or X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced: What experimental controls are essential when studying this compound’s role in membrane bilayer stability?

Answer:
Key controls include:

  • Temperature and pH gradients : Monitor phase transitions using differential scanning calorimetry (DSC) to assess lipid packing efficiency.
  • Negative controls : Use non-cyclic phosphate analogs (e.g., 1-palmitoyl-sn-glycero-2,3-phosphate) to isolate cyclic phosphate-specific effects .
  • Membrane fluidity assays : Employ fluorescence anisotropy with probes like DPH or Laurdan to quantify bilayer rigidity .

Advanced: How can researchers resolve contradictions in reported data on this compound’s interactions with transmembrane proteins?

Answer:
Contradictions often arise from differences in experimental models (e.g., liposomes vs. live-cell membranes). To address this:

  • Standardize lipid-to-protein ratios : Use isothermal titration calorimetry (ITC) to quantify binding affinities under controlled conditions.
  • Incorporate molecular dynamics (MD) simulations : Predict interaction sites and validate with mutagenesis studies.
  • Control for salt effects : The ammonium counterion may influence protein-lipid electrostatic interactions; compare results with sodium or potassium salt analogs .

Advanced: What strategies are recommended for integrating computational modeling with experimental studies of this compound’s behavior in lipid rafts?

Answer:

  • Coarse-grained MD simulations : Model raft formation using tools like MARTINI to predict partitioning behavior.
  • Experimental cross-validation : Use Förster resonance energy transfer (FRET) to monitor colocalization with raft markers (e.g., GM1 ganglioside).
  • AI-driven synthesis planning : Tools like Synthia can propose novel derivatives to test hypotheses about acyl chain length effects on raft stability .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Lyophilize and store at -80°C under argon to prevent oxidation of the 9Z double bond.
  • Solubility : Rehydrate in degassed buffers (e.g., Tris-HCl, pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze hydrolysis.
  • Quality checks : Periodically reassay purity via thin-layer chromatography (TLC) or HPLC .

Advanced: How can researchers investigate the compound’s metabolic fate in cellular systems without radiolabeling?

Answer:

  • Stable isotope labeling : Use deuterated or ¹³C-labeled precursors during synthesis, then track via liquid chromatography-tandem MS (LC-MS/MS).
  • Click chemistry : Introduce alkyne tags to the glycerol backbone for post-incubation conjugation with fluorescent azides.
  • Lipidomics : Compare lipid extraction profiles between treated and untreated cells using shotgun lipidomics platforms .

Advanced: What methodologies address the challenges of quantifying this compound in heterogeneous biological samples?

Answer:

  • Solid-phase extraction (SPE) : Use mixed-mode sorbents to isolate lipids from protein-rich matrices.
  • Multiple reaction monitoring (MRM) : Develop MS/MS transitions specific to the cyclic phosphate and ammonium adduct (e.g., m/z 599 → 184 for the phospho-glycerol fragment).
  • Internal standards : Deuterated analogs (e.g., d₇-ammonium salt) correct for ion suppression/enhancement effects .

Basic: How does the 9Z-octadecenyl acyl chain influence this compound’s physicochemical properties compared to saturated analogs?

Answer:
The cis-double bond introduces:

  • Reduced melting temperature (Tm) : Enhances membrane fluidity at physiological temperatures.
  • Increased lateral diffusion : Measurable via fluorescence recovery after photobleaching (FRAP).
  • Altered curvature stress : Promotes non-lamellar phase formation in mixtures with phosphatidylethanolamine .

Advanced: How can researchers leverage this compound to study lipid-mediated signaling in apoptosis or autophagy?

Answer:

  • Liposome-based assays : Incorporate the compound into asymmetric vesicles to mimic mitochondrial membranes. Measure cytochrome c release or LC3 lipidation.
  • Knockout models : Use CRISPR-Cas9 to ablate endogenous lipid kinases (e.g., diacylglycerol kinase) and assess rescue with synthetic cyclic phosphates.
  • Live-cell imaging : Tag with environment-sensitive dyes (e.g., NBD) to visualize subcellular trafficking .

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